3-(1H-pyrazol-4-yl)-1,2-benzoxazole
Description
Overview of Benzoxazole (B165842) Derivatives in Chemical Research
The benzoxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent scaffold in medicinal chemistry and materials science. nih.gov This bicyclic, planar molecule is a key component in numerous compounds exhibiting a wide array of biological activities. nih.gov Research has demonstrated that benzoxazole derivatives possess antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. nih.govfrontiersin.org
The versatility of the benzoxazole core allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov For instance, some synthetic benzoxazoles have shown potent antibacterial activity, in some cases surpassing that of commercially available antibiotics. nih.gov Furthermore, this heterocyclic ring is found in naturally occurring biologically active compounds and has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), although some have been withdrawn due to side effects. frontiersin.org The ongoing research into benzoxazole derivatives underscores their importance as privileged structures in the quest for new therapeutic agents. frontiersin.orgnih.gov
Significance of Pyrazole (B372694) Moieties in Chemical Synthesis and Biological Studies
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another pharmacologically significant scaffold. mdpi.org Its presence in numerous approved drugs, such as the anti-inflammatory celecoxib (B62257) and the antipsychotic CDPPB, highlights its therapeutic potential. mdpi.org The term "pyrazole" was first coined by Ludwig Knorr in 1883, and since then, these compounds have been the subject of extensive study. researchgate.net
Pyrazoles are valued for their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.gov The synthetic accessibility and the ability to substitute the pyrazole ring at various positions allow for the creation of large libraries of compounds for drug discovery. researchgate.netresearchgate.net Modern synthetic methods, including microwave-assisted synthesis and multicomponent reactions, have further streamlined the production of pyrazole derivatives, enhancing their application in medicinal chemistry. nih.gov
Contextualization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole within Current Research Landscape
The specific compound This compound combines the key structural features of both the benzoxazole and pyrazole families. The rationale for designing such hybrid molecules stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new entity with potentially enhanced or novel biological activity. nih.gov
While direct and extensive research on the unsubstituted This compound is not widely reported in the current literature, significant research has been conducted on very similar structures. For example, the synthesis and biological evaluation of derivatives such as 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide have been described. mdpi.orgmdpi.com This indicates a clear scientific interest in the potential synergistic effects of combining these two heterocyclic systems. mdpi.org The investigation of such molecules is often driven by the hypothesis that a compound bearing both a pyrazole and a benzoxazole (or its isomer, benzisoxazole) moiety might exhibit a unique or improved spectrum of activity, such as antimicrobial or anticancer properties. mdpi.orgnih.gov
Historical Development and Rationale for Investigating this compound
The investigation into molecules like This compound is a logical progression in the field of medicinal chemistry. Historically, the development of new drugs has often involved the modification of known active scaffolds. Both the benzoxazole and pyrazole rings have a long history of being independently studied and incorporated into therapeutic agents. frontiersin.orgnih.govresearchgate.net
The rationale for combining them is rooted in the pursuit of novel chemical entities with improved efficacy and selectivity. Researchers often synthesize such hybrid compounds with the expectation that they might act on multiple biological targets or exhibit a mechanism of action that is distinct from the individual components. The synthesis of a close analog, 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide , was explicitly motivated by the knowledge that both isoxazole (B147169) and pyrazole rings possess interesting antimicrobial activities, and combining them could lead to a molecule with enhanced effects. mdpi.orgmdpi.com This same logic provides a strong rationale for the synthesis and investigation of the title compound, This compound , as a potential source of new biologically active agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)10(13-14-9)7-5-11-12-6-7/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBAJQOCXOIXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1h Pyrazol 4 Yl 1,2 Benzoxazole
Precursor Synthesis and Starting Material Chemistry
The synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole is fundamentally reliant on the strategic preparation of its constituent heterocyclic precursors.
For the 1,2-benzoxazole moiety , a common starting point is the use of ortho-hydroxyaryl ketones, such as o-hydroxyacetophenone. These compounds can be converted into o-hydroxy ketoximes through reaction with hydroxylamine, which are then primed for cyclization. e-journals.in An alternative precursor is 2-hydroxybenzonitrile, which can undergo reactions to form the 3-substituted benzisoxazole ring. organic-chemistry.org For pathways involving late-stage functionalization, 3-hydroxy-1,2-benzisoxazole serves as a key intermediate, which can be synthesized and subsequently converted to a more reactive species like 3-chloro-1,2-benzisoxazole. nih.gov
For the pyrazole (B372694) moiety , the synthesis typically begins with simple, acyclic compounds. A classic and widely used method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. uobaghdad.edu.iq To prepare for coupling reactions, pyrazole can be functionalized to create precursors like pyrazole-4-boronic acid or its esters. The synthesis of N-functionalized pyrazoles can also be achieved from precursors like 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazoles, which are derived from the corresponding aminopyrazoles. beilstein-journals.orgresearchgate.net These triazene (B1217601) compounds act as versatile intermediates, allowing for N-substitution before subsequent transformations. beilstein-journals.org
Multi-Step Synthetic Pathways to the Core Benzoxazole (B165842) Ring
Several robust multi-step pathways have been established for constructing the 1,2-benzoxazole core.
One of the most traditional and popular methods is the cyclization of o-hydroxy ketoximes . This process typically involves a base-catalyzed intramolecular nucleophilic substitution, where the oxime is converted into a suitable derivative to facilitate ring closure. e-journals.in For instance, the hydroxyl group of an o-hydroxy acetophenone (B1666503) can be converted to a tosylate, which, after oximation, cyclizes in the presence of a base like sodium hydroxide (B78521) to yield the 3-substituted 1,2-benzoxazole. e-journals.in
A more modern and highly versatile approach is the [3+2] cycloaddition reaction . This method involves the in-situ generation of two highly reactive intermediates: an aryne (from a precursor like an o-(trimethylsilyl)aryl triflate) and a nitrile oxide (from a chlorooxime). nih.gov The subsequent cycloaddition of these intermediates forms the 1,2-benzoxazole ring in a single, bond-forming step. This pathway is noted for its mild reaction conditions and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, allowing for the direct synthesis of diversely functionalized benzisoxazoles. organic-chemistry.orgnih.gov
Another pathway involves the transformation of ortho-hydroxyaryl N-H ketimines. These precursors can proceed through a common N-chloro imine intermediate, which under anhydrous conditions, undergoes N-O bond formation to regioselectively yield the 1,2-benzisoxazole (B1199462) product. organic-chemistry.org
Strategies for Pyrazole Ring Introduction and Functionalization
The introduction of the pyrazole ring at the C-3 position of the 1,2-benzoxazole core is a critical step that is typically accomplished through late-stage functionalization, most notably via transition-metal-catalyzed cross-coupling reactions.
The predominant strategy involves a Suzuki-Miyaura coupling reaction . This requires the synthesis of two key intermediates: a 3-functionalized 1,2-benzoxazole and a pyrazole-boronic acid derivative.
Preparation of the Benzisoxazole Partner : A halogenated or triflate-substituted benzisoxazole is required. 3-Chloro-1,2-benzisoxazole, prepared from 3-hydroxy-1,2-benzisoxazole, is a suitable substrate. nih.gov Alternatively, a more reactive coupling partner, 1,2-benzisoxazol-3-yl triflate, can be synthesized from the corresponding 1,2-benzisoxazol-3-one. chim.itnih.gov
Preparation of the Pyrazole Partner : The coupling partner is typically 1H-pyrazole-4-boronic acid or its pinacol (B44631) ester, which can be prepared via standard borylation methods.
The Coupling Reaction : The two fragments are then coupled in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system.
An alternative, though less direct, approach could involve synthesizing a precursor like 3-(bromomethyl)-1,2-benzisoxazole. nih.gov This compound could then undergo a series of reactions to build the pyrazole ring onto the methyl group, although this is a more complex and less convergent strategy than cross-coupling.
Catalytic Approaches in the Synthesis of this compound
Catalysis is central to the efficient synthesis of this target molecule, particularly in the key bond-forming steps.
Palladium Catalysis : As outlined above, palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are the premier method for forming the C-C bond between the benzisoxazole and pyrazole rings. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
Copper Catalysis : Copper salts have been reported as effective catalysts for the N-arylation of azoles using arylboronic acids. beilstein-journals.org While this forms a C-N bond, it highlights the utility of copper catalysis in reactions involving azoles. In the context of forming the target molecule, copper catalysts could potentially be explored for alternative coupling strategies, though palladium remains the standard for the required C-C bond formation.
Base Catalysis : The cyclization of o-hydroxy ketoximes to form the 1,2-benzoxazole ring is frequently achieved using base catalysis, with common bases including sodium hydroxide or potassium carbonate. e-journals.in
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact.
Microwave-Assisted Synthesis : Microwave irradiation has proven to be an effective tool for accelerating reaction rates and improving yields. For instance, the synthesis of 3-amino-1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazoles can be achieved in good to high yields in a matter of hours using microwave heating. nih.gov This approach significantly reduces reaction times compared to conventional heating.
Alternative Solvents : The use of environmentally benign solvents is a core tenet of green chemistry. Where possible, replacing hazardous organic solvents with options like water, ethanol, or polyethylene (B3416737) glycol (PEG) is preferred. nih.gov
One-Pot Syntheses : Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, saving time, solvents, and resources. google.com A "one-pot" method for preparing 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride has been developed, showcasing the potential for such streamlined processes in benzisoxazole synthesis. google.com
Optimization of Reaction Conditions and Yield Enhancement for this compound
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. For the key Suzuki-Miyaura coupling step, several parameters can be systematically varied:
| Parameter | Options | Desired Outcome |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), other Pd complexes | High turnover, low catalyst loading |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Efficient transmetalation, minimal side reactions |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Good solubility of reactants, efficient heat transfer |
| Temperature | Room temperature to reflux | Complete conversion, minimal decomposition |
| Reactant Ratio | Stoichiometric or slight excess of boronic acid | Drive reaction to completion |
For cyclization reactions, such as the formation of the 1,2-benzoxazole ring from an oxime, optimization involves screening different bases, solvents, and temperatures to find the conditions that provide the cleanest conversion and highest yield. e-journals.in For microwave-assisted reactions, power, temperature, and reaction time are the key variables to optimize. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of intermediates and the final this compound product is critical to obtain material of high purity.
Chromatography : Column chromatography is a standard and widely used technique for purifying organic compounds. nih.gov Silica gel is the most common stationary phase, with the mobile phase (eluent) being a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297), adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. nih.gov
Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled slowly, allowing the pure compound to crystallize while impurities remain in the solution (mother liquor). For pyrazoles, purification can sometimes be achieved by forming an acid addition salt, which is then crystallized and subsequently neutralized to give the pure pyrazole. Substituted benzoxazoles have been purified by recrystallization from solvent systems like acetone/acetonitrile.
Filtration and Washing : After crystallization or precipitation, the solid product is collected by filtration and washed with a cold solvent to remove residual impurities. The purified solid is then dried under vacuum to remove all traces of solvent.
Chemical Reactivity and Derivatization of 3 1h Pyrazol 4 Yl 1,2 Benzoxazole
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Moiety
The benzoxazole ring system, while aromatic, exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the fused oxazole (B20620) ring generally deactivates the benzene (B151609) ring towards electrophiles compared to benzene itself. However, the substitution pattern on the benzoxazole ring can direct incoming electrophiles to specific positions. For the 3-(1H-pyrazol-4-yl)-1,2-benzoxazole scaffold, electrophilic attack is anticipated to occur on the benzene portion of the benzoxazole moiety. youtube.comwikipedia.org
Key electrophilic aromatic substitution reactions applicable to the benzoxazole ring include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br, -I) using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.
Sulfonation: Attachment of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be challenging on deactivated aromatic systems and may require forcing conditions or highly reactive electrophiles. youtube.com
The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents on the benzoxazole ring and the pyrazole (B372694) moiety.
Nucleophilic Reactivity and Modifications of the Pyrazole Ring
The pyrazole ring within the this compound structure offers multiple sites for nucleophilic attack and modification. The pyrazole ring is an electron-rich heterocycle, making it susceptible to various transformations. nih.gov
Key aspects of pyrazole reactivity include:
N-Substitution: The pyrazole ring possesses two nitrogen atoms. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated to form a pyrazolate anion, which is highly reactive towards electrophiles. This allows for the introduction of a wide range of substituents at the N1 position, such as alkyl, aryl, and acyl groups. The pyridine-like nitrogen (N2) is basic and can be protonated or coordinated to metal ions. researchgate.net
C-Nucleophilic Attack: While less common than electrophilic substitution, certain positions on the pyrazole ring can undergo nucleophilic attack, particularly if activated by electron-withdrawing groups. The C3 and C5 positions are generally more electrophilic than the C4 position. nih.govchemicalbook.com
Deprotonation and Ring Opening: In the presence of a very strong base, the C3-proton can be removed, potentially leading to ring-opening reactions. chemicalbook.com
The presence of the benzoxazole substituent at the C3 position of the pyrazole ring will influence the electron distribution and steric environment, thereby modulating its reactivity towards nucleophiles.
Side-Chain Functionalization and Linker Introduction Strategies
The ability to introduce functionalized side chains and linkers onto the this compound scaffold is crucial for developing derivatives with specific biological activities or for creating molecular probes.
Common strategies include:
Functionalization of Pre-existing Groups: If the pyrazole or benzoxazole rings bear reactive functional groups (e.g., -OH, -NH2, -COOH), these can be readily modified. For instance, an amino group can be acylated or alkylated, and a carboxylic acid can be converted to an amide or ester.
Introduction of Functionalized Side Chains: New side chains can be introduced through various reactions. For example, N-alkylation of the pyrazole ring with a bifunctional reagent can introduce a linker with a terminal reactive group. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of side chains. For instance, a halogenated derivative of this compound can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce new carbon-carbon bonds. researchgate.netlibretexts.org
These strategies enable the synthesis of a diverse library of derivatives with varying lengths, flexibilities, and terminal functionalities, which is essential for optimizing interactions with biological targets.
Cycloaddition and Ring Expansion/Contraction Reactions Involving this compound
The pyrazole and benzoxazole rings can potentially participate in cycloaddition and other ring transformation reactions, leading to more complex heterocyclic systems.
[3+2] Cycloaddition: The pyrazole ring can act as a 1,3-dipole precursor in certain reactions. For instance, diazocarbonyl compounds can undergo 1,3-dipolar cycloaddition with alkynes to form pyrazoles. nih.govrsc.org While the pre-formed pyrazole in this compound is already stable, derivatization could introduce functionalities that participate in such reactions.
Ring Expansion/Contraction: While less common for stable aromatic systems like pyrazole and benzoxazole, under specific and often harsh conditions (e.g., photochemical or thermal), ring expansion or contraction reactions could be envisioned, potentially leading to novel heterocyclic scaffolds. For instance, certain isoxazoles can be converted to pyrazoles. organic-chemistry.org
Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules, including pyrazole derivatives, often involving in situ generation of reactive intermediates that undergo cyclocondensation or cycloaddition. nih.govbeilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org These reactions are highly valuable for the derivatization of the this compound core.
Prominent examples of applicable palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. A halogenated derivative of either the pyrazole or benzoxazole ring can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups. nih.gov
Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate. It offers a complementary approach to the Suzuki coupling. libretexts.org
Heck Coupling: This reaction forms a new carbon-carbon bond between an alkene and an aryl or vinyl halide. This can be used to introduce vinyl groups onto the scaffold.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted derivatives. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is a powerful method for introducing amino groups onto the aromatic rings of the molecule. libretexts.orgnih.govnih.gov
The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and reaction conditions. acs.org
Photochemical Reactivity of this compound
The photochemical behavior of this compound is of interest, particularly in the context of photostability and potential for photochemical reactions. Both benzoxazole and pyrazole moieties can exhibit photochemical reactivity.
Benzoxazole Moiety: Benzoxazole-containing compounds have been investigated for their photochemical properties. For instance, benzoxazole-2-thiones have been shown to undergo photoaddition reactions with alkenes. rsc.org The incorporation of benzoxazole rings into covalent organic frameworks has been shown to decrease the optical band gap and enhance visible-light absorption, making them suitable for photocatalysis. acs.org
Pyrazole Moiety: The photostability of the pyrazole ring is generally high due to its aromatic character. However, substituents on the ring can influence its photochemical behavior.
Irradiation with UV light could potentially lead to various transformations, including cycloadditions, rearrangements, or cleavage of the heterocyclic rings, depending on the specific substitution pattern and the reaction conditions.
Derivatization for Probing Molecular Interactions
The this compound scaffold can be strategically derivatized to create molecular probes for studying biological systems. These probes often contain a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, which allows for detection and visualization.
Strategies for creating such probes include:
Introduction of Fluorescent Labels: A fluorescent moiety can be attached to the core scaffold through a suitable linker. This allows for the study of the molecule's localization and interactions within cells using fluorescence microscopy.
Biotinylation: The introduction of a biotin tag allows for the use of avidin-biotin technology for affinity-based purification and detection of interacting partners.
Photoaffinity Labeling: A photolabile group can be incorporated into the molecule. Upon irradiation with light, this group forms a reactive species that can covalently bind to nearby interacting biomolecules, allowing for their identification.
The choice of derivatization strategy depends on the specific application and the nature of the molecular interactions being investigated.
Structure Activity Relationship Sar and Molecular Design Principles for 3 1h Pyrazol 4 Yl 1,2 Benzoxazole Analogues
Rational Design Strategies for Modifications of the Benzoxazole (B165842) Ring
The benzoxazole ring serves as a crucial anchor and can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Rational design strategies often focus on two main areas: substitution on the benzene (B151609) ring and bioisosteric replacement of the entire benzoxazole system.
Substitutions on the Benzene Ring: The introduction of various substituents onto the benzene portion of the benzoxazole ring can significantly impact activity. For instance, in studies on 3-substituted 1,2-benzisoxazole (B1199462) derivatives, the addition of a halogen atom at the 5-position was found to increase both anticonvulsant activity and neurotoxicity. nih.gov The nature of the substituent is critical; electron-withdrawing and electron-releasing groups at different positions can modulate the electronic properties of the scaffold, thereby enhancing antimicrobial and antiproliferative effects. researchgate.net These modifications can influence how the molecule interacts with its biological target, for example, by altering binding affinities with proteins like Akt and NF-κB, which are implicated in cancer cell proliferation. researchgate.net
Bioisosteric Replacement: Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ipinnovative.com It can be used to improve efficacy, reduce toxicity, and enhance pharmacokinetics. ipinnovative.com In the context of the 3-(1H-pyrazol-4-yl)-1,2-benzoxazole scaffold, the benzoxazole moiety itself can be considered a bioisostere for other aromatic systems. Depending on the therapeutic target, replacing the benzoxazole ring with other heterocycles like benzimidazole (B57391), indazole, or even a substituted phenyl ring could maintain or improve biological activity while altering properties like solubility or metabolic stability. drughunter.comresearchgate.net For example, heterocycles such as triazoles, imidazoles, and oxadiazoles (B1248032) are known bioisosteres for amide groups and can enhance metabolic stability. drughunter.com
Impact of Pyrazole (B372694) Substitutions on Molecular Recognition
The pyrazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.govmdpi.com The positions available for substitution on the pyrazole ring (N1, C3, and C5, assuming the C4 is linked to the benzoxazole) offer multiple vectors for chemical modification to optimize interactions with a biological target.
N1-Substitution: The N1 position of the pyrazole ring is often substituted with various aryl or alkyl groups. These substituents can project into specific binding pockets of a target protein, influencing potency and selectivity. In a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, substitutions on the N1-aryl ring were shown to be critical for anticancer activity. nih.gov For example, compounds with electron-donating groups on the N1-phenyl ring showed potent inhibition of microtubule assembly. nih.gov
C3 and C5-Substitutions: Modifications at the C3 and C5 positions of the pyrazole ring can also have a profound impact. In the design of protein kinase inhibitors, the pyrazole scaffold is a key building block, and substituents at these positions are crucial for binding affinity and selectivity. mdpi.com For instance, in the development of Aurora kinase inhibitors, the pyrazole moiety fits into the hinge region of the enzyme, and modifications around the ring are used to optimize these interactions. mdpi.com Structure-activity relationship studies on various pyrazole derivatives have consistently shown that the nature and position of substituents dictate the pharmacological profile, be it anti-inflammatory, anticancer, or other activities. ijrrjournal.comrsc.org
Conformational Analysis and its Influence on Biological Interactions
The three-dimensional arrangement of the this compound scaffold is critical for its interaction with biological macromolecules. The relative orientation of the pyrazole and benzoxazole rings, defined by the torsional angle of the bond connecting them, can significantly affect binding affinity. A constrained or "cis-restricted" conformation is often necessary for bioactivity, as seen in many bicyclic compounds designed to mimic the active conformation of natural products.
For potent biological activity, the two aromatic rings often need to adopt a specific, non-planar conformation to fit optimally into the binding site of a target protein. This preferred conformation allows key functional groups on both rings to engage in essential interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, with amino acid residues in the target protein. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of these analogues and to understand how different substituents might favor or disfavor the bioactive conformation.
Pharmacophore Modeling for this compound Scaffolds
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. cas.cz For the this compound scaffold, a pharmacophore model would typically include features from both heterocyclic rings.
A hypothetical pharmacophore model for an inhibitor based on this scaffold might include:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the benzoxazole ring. mdpi.com
Hydrogen Bond Donors: The N-H group of the pyrazole ring. mdpi.com
Aromatic Rings: The pyrazole and benzoxazole rings themselves, which can engage in π-π stacking interactions. mdpi.com
Hydrophobic Features: Substituents on either ring can be tailored to fit into hydrophobic pockets of the target binding site.
In the design of novel benzoxazole-benzamide conjugates as VEGFR-2 inhibitors, pharmacophore models were developed that included a terminal aromatic ring to occupy the hinge region of the ATP binding site and hydrogen bond donors/acceptors. nih.gov Similarly, pharmacophore models for pyrazole-containing compounds have been successfully used to design inhibitors for various targets, including HIV-1 reverse transcriptase. tandfonline.com Such models serve as a blueprint for designing new analogues with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For this compound derivatives, QSAR models can be developed to predict the activity of newly designed analogues and to understand which physicochemical properties are most important for their biological function.
A QSAR study on pyrazole analogues might use descriptors such as:
Electronic Descriptors: Dipole moment, energy of the Lowest Unoccupied Molecular Orbital (LUMO), which were found to be key for the cytotoxic effect of some pyrazole analogues. nih.gov
Steric Descriptors: Molar Refractivity (MR), which has been shown to positively correlate with the binding affinity of pyrazoles to estrogen receptors.
Hydrophobic Descriptors: The partition coefficient (logP), which can influence cell permeability and binding.
These descriptors are used to build a regression model that correlates them with the observed biological activity (e.g., IC₅₀ values). For instance, a QSAR model for benzoxazole derivatives acting as inhibitors of Cryptosporidium parvum IMPDH was developed with a correlation coefficient (r²) of 0.7948, using energy-based descriptors.
Table 1: Hypothetical QSAR Data for this compound Analogues
| Compound | R1 (on Benzoxazole) | R2 (on Pyrazole) | LogP (Hydrophobicity) | MR (Steric) | pIC₅₀ (Activity) |
|---|---|---|---|---|---|
| 1 | H | H | 2.5 | 50.1 | 6.2 |
| 2 | 5-Cl | H | 3.1 | 55.2 | 6.8 |
| 3 | 6-F | H | 2.7 | 50.9 | 6.5 |
| 4 | H | N1-CH₃ | 2.8 | 54.7 | 6.4 |
| 5 | 5-Cl | N1-CH₃ | 3.4 | 59.8 | 7.1 |
| 6 | 6-OCH₃ | H | 2.3 | 55.5 | 6.1 |
| 7 | 6-OCH₃ | N1-CH₃ | 2.6 | 60.1 | 6.3 |
Influence of Stereochemistry on Molecular Function for Analogues
The introduction of chiral centers into analogues of this compound can have a profound impact on their molecular function. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Stereochemistry can be introduced by adding a chiral substituent to either the benzoxazole or the pyrazole ring. For example, the asymmetric synthesis of pyrazole derivatives where a chiral center is directly bonded to a nitrogen atom of the pyrazole has been developed for potent PDE4 inhibitors. nih.gov The different enantiomers showed distinct activities, highlighting the importance of controlling stereochemistry. Computer-aided molecular design has also been used to create asymmetric pyrazole derivatives with specific enantioselective properties. acs.org Therefore, when designing analogues of the this compound scaffold, the strategic introduction of stereocenters is a key approach to potentially increase potency and reduce off-target effects.
Design of Targeted Libraries based on the this compound Core
The development of targeted or focused libraries of compounds is an efficient strategy in drug discovery to explore the chemical space around a promising scaffold. For the this compound core, combinatorial chemistry techniques can be employed to rapidly generate a large number of diverse analogues. nih.gov
The design of such a library would involve a matrix approach, combining different building blocks for the pyrazole and benzoxazole moieties. For example, a library could be synthesized by reacting a set of substituted 2-aminophenols (to form the benzoxazole part) with a versatile pyrazole-containing building block. Alternatively, a pre-formed this compound core could be functionalized at various positions. Solid-phase synthesis methods have been described for creating pyrazole libraries, which allow for high-throughput synthesis and purification. nih.gov The design of these libraries is often guided by SAR data, QSAR models, and pharmacophore hypotheses to maximize the probability of discovering compounds with the desired biological activity. rsc.org
Molecular Mechanisms of Action and Biological Target Interactions of 3 1h Pyrazol 4 Yl 1,2 Benzoxazole Preclinical Focus
Enzyme Inhibition and Activation Studies (in vitro)
Research into the direct enzymatic inhibition or activation by 3-(1H-pyrazol-4-yl)-1,2-benzoxazole is an area of active investigation. While specific data for this exact compound is limited in the public domain, studies on structurally similar benzoxazole (B165842) and pyrazole-containing molecules provide insights into its potential enzymatic targets.
Derivatives of benzoxazole have been shown to inhibit a variety of enzymes. For instance, certain benzoxazole-oxadiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov One analogue, bearing nitro moieties on both aryl rings, was found to be a particularly potent inhibitor of both AChE and BuChE. nih.gov Another study identified a class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold as inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and -5, which are therapeutic targets for cardiovascular disease. nih.gov
Furthermore, benzimidazole-pyrazole hybrids have been evaluated for their inhibitory effects on H+/K+ ATPase and carbonic anhydrase II (CA-II). researchgate.net Some of these hybrids displayed significant inhibitory activity against CA-II. researchgate.net Similarly, diaryl-based pyrazole (B372694) derivatives have been synthesized and shown to be selective inhibitors of the COX-2 isozyme. semanticscholar.org
Table 1: In Vitro Enzyme Inhibition by Benzoxazole and Pyrazole Derivatives
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Benzoxazole-oxadiazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Certain analogues showed potent inhibition, with some being more active than the standard drug Donepezil. | nih.gov |
| 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives | G-protein-coupled receptor kinase-2 (GRK-2), G-protein-coupled receptor kinase-5 (GRK-5) | Structural modifications led to potent inhibitory activities. | nih.gov |
| Benzimidazole-pyrazole hybrids | Carbonic Anhydrase II (CA-II) | Some derivatives showed promising inhibitory results. | researchgate.net |
| Diaryl-based pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Several compounds were identified as potent and selective COX-2 inhibitors. | semanticscholar.org |
Receptor Binding and Ligand-Target Interactions (Cell-free and Cellular Assays)
The binding of this compound to specific cellular receptors is a key aspect of its mechanism of action. While direct binding studies on this compound are not extensively documented, research on related structures provides valuable information.
A study on benzoxazole-substituted thiazolyl-pyrazole derivatives revealed strong binding affinities for both β-tubulin and Caspase-3, suggesting a dual-targeted mechanism. nih.govresearchgate.net This interaction with β-tubulin disrupts microtubule organization. nih.govresearchgate.net Molecular docking studies have been instrumental in predicting these binding interactions. nih.govresearchgate.net
In the context of G-protein-coupled receptors, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine were identified through a high-throughput screening campaign, indicating their interaction with GRK-2 and -5. nih.gov Further in silico studies, such as molecular docking, have been used to investigate the binding of pyrazole derivatives to the active sites of various enzymes, including H+-K+ ATPase and CA-II. researchgate.net
Modulation of Cellular Signaling Pathways
The interaction of this compound and its analogs with biological targets can modulate various cellular signaling pathways.
A benzoxazole derivative known as K313 has been shown to suppress the mTOR/p70S6K signaling pathway in human B-cell leukemia and lymphoma cells. nih.gov The p70S6K protein, a downstream effector of mTOR, is crucial for cell survival and progression of the cell cycle. nih.gov Downregulation of the phosphorylated form of p70S6K was observed in cells treated with K313. nih.gov
In non-small cell lung cancer (NSCLC) cells, mebendazole, which contains a benzimidazole (B57391) core similar to benzoxazole, has been found to induce apoptosis and inhibit migration by downregulating the STAT3 signaling pathway through the generation of reactive oxygen species (ROS). researchgate.net
Transcriptomic and Proteomic Analysis of Cellular Responses to this compound
Comprehensive transcriptomic and proteomic analyses are crucial for understanding the global cellular response to a compound. While specific studies for this compound are not available in the provided search results, general methodologies for such analyses have been described.
Proteomic studies using two-dimensional electrophoresis (2-DE) followed by mass spectrometry can identify proteins that are up- or down-regulated upon treatment with a compound. nih.gov Such analyses can reveal effects on proteins involved in transcription, cell cycle, proliferation, transport, and signal transduction. nih.gov
Transcriptomic analysis, often performed using microarrays, can measure changes in gene expression levels in response to a compound over time. researchgate.net This can help in identifying the cellular pathways affected by the drug. researchgate.net
Subcellular Localization and Organelle Targeting Studies
The specific subcellular localization of a compound can provide significant clues about its mechanism of action. While there is no specific information on the subcellular localization or organelle targeting of this compound, studies on related compounds offer some insights.
For instance, the benzoxazole derivative K313 has been shown to affect the mitochondrial membrane potential in Nalm-6 and Daudi cells, suggesting a potential interaction with mitochondria. nih.gov This was associated with the cleavage of Bid, a pro-apoptotic protein that can translocate to the mitochondria. nih.gov
Apoptosis and Cell Cycle Modulation Mechanisms (Non-human cellular models)
The ability of this compound analogs to induce apoptosis and modulate the cell cycle has been investigated in various preclinical models.
Benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.govresearchgate.net This pro-apoptotic activity is evidenced by increased levels of cleaved Caspase-3 and observable apoptotic morphological changes. nih.govresearchgate.net These derivatives also disrupt microtubule organization by downregulating β-tubulin expression. nih.govresearchgate.net
The benzoxazole derivative K313 was found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov It also mediated apoptosis, which was associated with the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). nih.gov
Furthermore, N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the SH-SY5Y cell line by decreasing the levels of the pro-apoptotic protein Bax and caspase-3. nih.gov
Table 2: Apoptosis and Cell Cycle Modulation by Benzoxazole and Pyrazole Derivatives
| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Benzoxazole-substituted thiazolyl-pyrazole | MDA-MB-231 (Triple-negative breast cancer) | Induces apoptosis, disrupts microtubule organization | Increased cleaved Caspase-3, downregulation of β-tubulin | nih.govresearchgate.net |
| Benzoxazole derivative K313 | Nalm-6 (B-cell leukemia), Daudi (B-cell lymphoma) | Induces G0/G1 cell cycle arrest, induces apoptosis | Activation of caspase-9, caspase-3, and PARP | nih.gov |
| N-propananilide derivatives with pyrazole | SH-SY5Y (Neuroblastoma) | Neuroprotection against 6-OHDA induced toxicity | Decreased levels of Bax and caspase-3 | nih.gov |
Molecular Dynamics of this compound-Protein Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to understand the stability and dynamics of ligand-protein complexes.
MD simulations have been employed to confirm the stable binding of a benzoxazole-substituted thiazolyl-pyrazole derivative (BP-6) within both β-tubulin and Caspase-3 targets. nih.govresearchgate.net These simulations provide insights into the dynamic integrity of the compound within the binding sites of its protein targets. nih.govresearchgate.net
Similarly, MD simulations have been used to analyze the stability of pyrazole-carboxamide derivatives docked to the binding sites of human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The results of these simulations indicated good stability with minor conformational changes and fluctuations over time. nih.gov
Preclinical Investigations and Biological Evaluation of 3 1h Pyrazol 4 Yl 1,2 Benzoxazole in Non Human Models
In vitro Biological Activity Assays (e.g., cell-based assays, enzyme assays)
No published studies were found that have assessed the in vitro biological activity of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Cellular Efficacy Studies (e.g., antiproliferative, anti-inflammatory activity in cell lines)
There is no available data on the cellular efficacy of this compound from published research.
Exploration in Animal Models (e.g., disease models in rodents, zebrafish) for Efficacy Assessment
No studies documenting the evaluation of this compound in any animal models for efficacy have been found.
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species (e.g., ADME in mice, rats)
The pharmacokinetic and pharmacodynamic properties of this compound in any preclinical species have not been reported in the scientific literature.
Mechanism-Based Efficacy Studies in Preclinical Models
There are no published mechanism-based efficacy studies for this compound.
Bioavailability and Metabolic Stability Assessments in Preclinical Systems
Information regarding the bioavailability and metabolic stability of this compound is not available.
Target Engagement Studies in Animal Tissues
No target engagement studies for this compound in animal tissues have been reported.
Computational Chemistry and Theoretical Studies of 3 1h Pyrazol 4 Yl 1,2 Benzoxazole
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure, stability, and reactivity of compounds like 3-(1H-pyrazol-4-yl)-1,2-benzoxazole. eurasianjournals.comresearchgate.net
DFT studies, often employing functionals like B3LYP with a basis set such as 6-31+G**, are used to optimize the molecular geometry and calculate key electronic descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For pyrazole (B372694) derivatives, the distribution of HOMO and LUMO orbitals can reveal the regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding how the molecule might interact with biological targets. researchgate.net
Note: This table presents hypothetical yet representative data based on published studies on analogous pyrazole derivatives for illustrative purposes. nih.govnih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a molecule to a specific protein target. nih.gov This method is instrumental in structure-based drug design for identifying potential inhibitors. For a compound like this compound, docking studies would involve placing the molecule into the active site of a known protein target and scoring the interaction.
The pyrazole and benzoxazole (B165842) scaffolds are known to interact with a variety of protein targets. nih.govnih.gov Docking studies on pyrazole derivatives have shown potential inhibitory activity against targets like receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), and Aurora A kinase. nih.gov Similarly, benzoxazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and DprE1, a key enzyme in Mycobacterium tuberculosis. nih.govnih.gov
The docking process reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net The binding energy, often expressed as a docking score, provides a quantitative estimate of the binding affinity.
Table 2: Example of Molecular Docking Results for a Pyrazole Derivative with an Aurora A Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Derivative 1d | -8.57 | Leu139, Val147, Ala160 | 2 |
| Derivative 2e | -8.52 | Leu210, Gly216, Asp274 | 1 |
Data is based on a study of pyrazole derivatives docked against Aurora A kinase (PDB: 2W1G) and serves as an example of typical findings. nih.gov
Molecular Dynamics Simulations of this compound in Biological Environments
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex in a simulated biological environment. nih.gov MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the persistence of key interactions. ajchem-a.comresearchgate.net
For a ligand-protein complex involving this compound, an MD simulation would typically run for nanoseconds to microseconds. ajchem-a.com Key parameters analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. ajchem-a.com
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or parts of the ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of these critical interactions. researchgate.net
MD simulations can validate docking results; a stable RMSD and persistent hydrogen bonding throughout the simulation suggest a stable and favorable binding mode. nih.gov
Prediction of ADME Properties using Computational Methods
The success of a drug candidate heavily depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. idaampublications.in In silico tools and web servers, such as SwissADME and Qikprop, are widely used to predict these properties early in the drug discovery process, helping to filter out compounds with poor pharmacokinetic profiles. manipal.edumdpi.com
For this compound, these computational methods can predict several key parameters:
Lipophilicity (LogP): Affects solubility and membrane permeability.
Water Solubility (LogS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Drug-Likeness: Evaluates compliance with established rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, LogP < 5). nih.gov
Table 3: Predicted ADME Properties for Representative Benzoxazole and Pyrazole Derivatives
| Property | Predicted Value (Compound A - Benzoxazole) | Predicted Value (Compound B - Pyrazole) | Desirable Range |
|---|---|---|---|
| Molecular Weight | 350 g/mol | 420 g/mol | < 500 g/mol |
| LogP | 2.8 | 3.5 | < 5 |
| H-bond Donors | 1 | 2 | < 5 |
| H-bond Acceptors | 4 | 5 | < 10 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | Varies with target |
Note: This table is a composite of typical ADME predictions for analogous heterocyclic compounds found in the literature to illustrate the application of these methods. healthinformaticsjournal.commdpi.comnih.gov
Virtual Screening Approaches for Identifying Novel Targets
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scielo.br This approach can be ligand-based or structure-based. If the 3D structure of a target is known, structure-based VS (like docking) can be used to screen thousands of compounds against it. If the structure is unknown but active ligands are known, ligand-based VS can identify new molecules with similar properties.
The this compound scaffold could be used as a query in a virtual screening campaign to identify novel protein targets. nih.gov By comparing its shape and chemical features to libraries of known drugs and bioactive molecules, it is possible to generate a list of potential targets. This approach helps in hypothesis generation for the molecule's mechanism of action and can uncover new therapeutic applications. For instance, virtual screening has been successfully used to identify pyrazole derivatives as potential anticoagulants and anti-hyperglycemic agents. scielo.brnih.gov
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. uniba.it
The concept of an energy landscape provides a powerful framework for understanding all the possible conformations and their corresponding energies. nih.govcam.ac.uk By mapping this landscape, researchers can identify the global minimum energy structure as well as other low-energy conformers that might be relevant for binding to different biological targets. This analysis is crucial because the bioactive conformation (the shape the molecule adopts when bound to its target) is not always the lowest energy conformation in solution. Understanding the energy landscape can elucidate how a molecule might act as a "molecular switch," adopting different shapes to perform different functions. cam.ac.uk
Chemogenomics and Network Pharmacology Analysis
Chemogenomics and network pharmacology are systems-level approaches that aim to understand drug action in the context of the entire biological network. nih.gov Chemogenomics systematically studies the interactions of a large number of small molecules with a wide range of protein targets to build a comprehensive map of drug-target relationships.
For a novel compound like this compound, chemogenomics approaches can be used to predict its biological targets based on the known targets of structurally similar compounds. nih.gov By analyzing large databases that link chemical structures to biological activities, it is possible to infer potential protein interactions and therapeutic uses.
Advanced Analytical and Spectroscopic Characterization of 3 1h Pyrazol 4 Yl 1,2 Benzoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-(1H-pyrazol-4-yl)-1,2-benzoxazole and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a derivative, 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide, the proton signals for the pyrazole (B372694) and benzisoxazole rings are observed in the aromatic region. mdpi.orgmdpi.com For instance, the pyrazole protons can appear as singlets, while the benzoxazole (B165842) protons typically present as multiplets due to spin-spin coupling. mdpi.orgmdpi.com The chemical shifts of these protons are influenced by the electronic nature of the substituents on the heterocyclic rings.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis. These experiments provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule in solution. For other complex heterocyclic systems, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning all proton and carbon signals, especially in derivatives with multiple substituents. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative mdpi.com
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) |
| 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide | 9.36 (s, 1H), 8.67 (s, 1H), 8.32-8.34 (d, J=8.0Hz, 1H), 8.04-8.07 (m, 2H), 7.58-7.70 (m, 3H), 7.44-7.52 (m, 3H) | 150.5, 149.1, 139.7, 139.5, 130.2, 129.6, 128.1, 127.7, 127.3, 125.1, 121.6, 120.1, 119.9, 118.9, 109.5, 107.7 |
Note: This data is for a specific derivative and chemical shifts for the parent compound and other derivatives may vary.
Mass Spectrometry (MS) for Purity Assessment and Metabolite Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. tsijournals.com It is also instrumental in assessing the purity of synthesized compounds and identifying potential metabolites in biological systems. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used for these molecules, often revealing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. mdpi.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information, as the molecule breaks apart in a predictable manner. nih.gov This fragmentation data can be used to distinguish between isomers and to elucidate the structure of unknown derivatives.
In the context of drug metabolism studies, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are the techniques of choice for identifying metabolites. nih.govmdpi.com These methods allow for the separation of the parent drug from its metabolites in a complex biological matrix, followed by their detection and structural characterization by mass spectrometry. mdpi.com The identification of metabolites is crucial for understanding the biotransformation pathways of the compound in the body.
Table 2: Mass Spectrometry Data for a this compound Derivative mdpi.com
| Compound | Ionization Method | Observed m/z |
| 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide | ES+ | 300 [M+Na]⁺, 277 [M]⁺, 261, 247 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound and its derivatives that can be obtained as single crystals, this technique provides accurate bond lengths, bond angles, and torsional angles. nih.govnih.gov This information is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystalline state. nih.govresearchgate.net
The crystal structure reveals the planarity of the pyrazole and benzoxazole ring systems and the relative orientation of these two rings. nih.govnih.gov For instance, in some benzoxazole derivatives, the benzoxazole ring system is essentially planar. nih.gov The solid-state conformation can have implications for the molecule's physical properties and biological activity. The analysis of crystal packing can provide insights into how the molecules interact with each other, which can influence properties like solubility and melting point.
While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled. For a derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the ring systems were found to be almost coplanar. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. tsijournals.com These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands for the C=N, C=C, and C-O stretching vibrations within the pyrazole and benzoxazole rings. nih.gov The N-H stretching vibration of the pyrazole ring would also be a key diagnostic peak. tsijournals.com The presence and position of these bands can confirm the formation of the desired heterocyclic system. For instance, in a series of benzoxazole derivatives, the C=N group showed absorption bands in the range of 1688–1654 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 3: General IR Absorption Ranges for Key Functional Groups in Benzoxazole Derivatives nih.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3290-3390 |
| C-H Aromatic Stretch | 3000-3200 |
| C=N Stretch | 1688–1654 |
| C=C Aromatic Stretch | 1496–1452 |
| C-O Stretch | 1200-1300 |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a straightforward method for determining the concentration of a compound in solution. Molecules containing chromophores, such as the aromatic pyrazole and benzoxazole rings in this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the nature of any substituents on the aromatic rings. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative determination of the concentration of this compound in solution by measuring its absorbance at a specific wavelength.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. tsijournals.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
HPLC is a versatile technique that can be used to separate the target compound from starting materials, byproducts, and other impurities. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is frequently used for the analysis of such heterocyclic compounds. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Gas chromatography is suitable for the analysis of volatile and thermally stable derivatives. The choice between HPLC and GC depends on the physicochemical properties of the specific compound being analyzed. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for preliminary purity checks due to its simplicity and speed. tsijournals.com
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. If derivatives of this compound are synthesized in an enantiomerically pure or enriched form, CD spectroscopy can be used to characterize their chiroptical properties.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often in conjunction with theoretical calculations. It is also a sensitive probe of the solution-phase conformation of chiral molecules. While the parent this compound is achiral, the introduction of a chiral center in its derivatives would warrant the use of CD spectroscopy for their full stereochemical characterization.
Future Research Directions and Unexplored Avenues for 3 1h Pyrazol 4 Yl 1,2 Benzoxazole
Investigation of Novel Synthetic Methodologies for Enhanced Scalability
The advancement of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole from laboratory-scale research to more extensive preclinical studies hinges on the development of efficient and scalable synthetic routes. Current synthetic strategies for related pyrazole (B372694) and benzoxazole (B165842) derivatives often involve multi-step processes that may not be suitable for large-scale production. nih.govmdpi.com Future research should focus on creating more streamlined and sustainable methods.
Key areas for investigation include:
One-Pot Reactions: Developing one-pot, multi-component reactions to construct the core scaffold from simple starting materials could significantly improve efficiency. unisi.it
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.
Catalysis: Exploring novel catalysts, such as metal-based or organocatalysts, could lead to higher yields and milder reaction conditions. For instance, cupric acetate (B1210297) has been used as a catalyst for the synthesis of isoxazole-bearing pyrazole derivatives. researchgate.net
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for related heterocyclic compounds and could be adapted for scalable synthesis. mdpi.com
| Synthetic Approach | Potential Advantage | Relevant Precedent |
| One-Pot, Two-Step Procedure | Increased efficiency, reduced purification steps. | Synthesis of pyrazolo[3,4-d]pyrimidine prodrugs. unisi.itnih.gov |
| Vilsmeier-Haack Reaction | Useful for creating functionalized pyrazole aldehydes as key intermediates. | Synthesis of 4-formyl-1-(2-pyridyl)pyrazoles. mdpi.com |
| Cyclocondensation Reactions | A fundamental method for forming heterocyclic rings like benzoxazoles. | Synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com |
| [3+2] Cycloaddition | A classic method for constructing the pyrazole ring from diazo compounds and alkynes. mdpi.com |
Exploration of Underexplored Biological Targets and Pathways
While the full biological activity profile of this compound is yet to be determined, the individual core structures are known to interact with a variety of biological targets. This provides a logical starting point for screening and target identification studies.
Future research should aim to screen this compound against a diverse panel of targets, particularly those where related scaffolds have shown activity.
Kinase Inhibition: Pyrazole and benzoxazole derivatives are known to inhibit various protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov Screening against a broad kinase panel could uncover novel inhibitory activities.
GPCR Modulation: G-protein-coupled receptors (GPCRs) are a major class of drug targets. Derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been identified as inhibitors of GRK-2 and GRK-5, which are targets for cardiovascular disease. nih.gov
Enzyme Inhibition: Other enzyme families, such as H+/K+ ATPase and carbonic anhydrase, are known targets for benzimidazole-pyrazole hybrids, suggesting potential activity for the benzoxazole analogue. researchgate.net
Antiproliferative and Apoptosis Induction: Benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to induce apoptosis by targeting β-tubulin and Caspase-3 in cancer cell lines. researchgate.netnih.gov
| Potential Biological Target Class | Example Target(s) | Associated Disease Area | Related Scaffold |
| Protein Kinases | G-Protein-Coupled Receptor Kinase-2 (GRK-2), GRK-5 | Cardiovascular Disease | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine nih.gov |
| Cytoskeletal Proteins | β-Tubulin | Cancer | Benzoxazole-substituted thiazolyl-pyrazole derivatives researchgate.netnih.gov |
| Apoptosis-Related Proteins | Caspase-3 | Cancer | Benzoxazole-substituted thiazolyl-pyrazole derivatives researchgate.netnih.gov |
| Receptors | Androgen Receptor | Prostate Cancer | 3-(4-fluorophenyl)-1H-pyrazole derivatives nih.gov |
| Metabotropic Receptors | mGlu 4 | Parkinson's Disease | 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold nih.gov |
Development of Prodrug Strategies for Improved Pharmacokinetics in Preclinical Settings
Poor aqueous solubility and suboptimal pharmacokinetic properties are common challenges in drug discovery, particularly for heterocyclic compounds. nih.gov A prodrug approach, where a bioreversible derivative is made to improve properties like solubility or cell permeability, is a well-established strategy to overcome these issues. unisi.it
For this compound, future work could involve designing and synthesizing prodrugs to enhance its preclinical viability. This is particularly relevant for pyrazolo[3,4-d]pyrimidines, which have seen success with this approach. nih.govnih.gov The pyrazole ring contains a reactive NH group that is an ideal site for modification.
Potential prodrug strategies include:
Phosphate Esters: To dramatically increase aqueous solubility for potential intravenous administration.
Carbamates: Linking a solubilizing group, such as N-methylpiperazine, via a carbamate (B1207046) linkage can improve solubility and be cleaved by esterases in the body. nih.gov
Amino Acid Conjugates: To potentially hijack nutrient transporters for improved absorption.
Studies on related pyrazolo[3,4-d]pyrimidines demonstrated that a prodrug strategy not only improved aqueous solubility but also led to better membrane retention profiles and favorable hydrolysis in human and murine serum, ultimately resulting in enhanced biological efficacy. unisi.itnih.govnih.gov
Integration with Nanotechnology for Targeted Delivery in Research Models
Nanotechnology offers innovative solutions to drug delivery challenges, such as poor bioavailability, low stability, and off-target toxicity. nih.govnih.gov Encapsulating or conjugating this compound with nanocarriers could enhance its therapeutic index in research models by enabling targeted delivery.
Future avenues of exploration include:
Liposomes and Polymeric Micelles: These can encapsulate hydrophobic compounds like the pyrazole-benzoxazole scaffold, improving their circulation time and allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Dendrimers: These highly branched structures offer a large surface area for attaching both the drug compound and targeting ligands. nih.gov
Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) can be functionalized with the compound and guided to a specific location in a research model using an external magnetic field. nih.gov
Targeted Nanoparticles: By conjugating ligands (e.g., antibodies, peptides, or small molecules like folic acid) to the nanoparticle surface, the drug-loaded carrier can be directed specifically to cells overexpressing the corresponding receptor, minimizing exposure to healthy tissues. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Utilizing the Core Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful alternative to high-throughput screening (HTS) that uses smaller, less complex molecules (fragments) to identify starting points for drug development. nih.govfrontiersin.org The this compound scaffold itself, or its constituent pyrazole and benzoxazole rings, are ideal candidates for use as fragments.
Future FBDD campaigns could:
Screen the Core Scaffold: Use the this compound structure as a fragment to screen against proteins that have been challenging to target with larger molecules. researchgate.net
Grow from the Fragment: If the fragment shows low-affinity binding to a target of interest, its structure can be systematically built upon or "grown" to increase potency and optimize interactions within the binding pocket.
Link Fragments: If the pyrazole and benzoxazole rings bind independently in adjacent pockets of a target protein, they could be linked together to create a high-affinity lead compound.
FBDD has successfully led to six marketed drugs, demonstrating its effectiveness as a drug discovery strategy. nih.govfrontiersin.org
Chemoinformatic and Machine Learning Applications for Predictive Modeling
The integration of chemoinformatics and machine learning (ML) has revolutionized drug discovery by enabling the rapid analysis and prediction of molecular properties. mdpi.com These computational tools can be applied to the this compound scaffold to guide its development.
Future research should leverage these in-silico methodologies to:
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built using a library of synthesized analogues to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
Predict ADMET Properties: ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and filter out compounds with unfavorable profiles early in the discovery process. nih.gov
Virtual Screening: The core scaffold can be used as a query in virtual screening campaigns to identify other commercially available or virtual compounds that are likely to bind to the same targets.
Generative Modeling: Advanced ML models can be trained on existing active molecules to generate novel molecular structures with predicted high activity against a specific target. nih.gov
Opportunities for Collaborative Research in Academic and Industrial Settings
The multifaceted research directions outlined above—spanning synthetic chemistry, pharmacology, nanotechnology, and computational science—highlight the need for a collaborative approach. The successful development of a novel scaffold like this compound is unlikely to be achieved by a single research group.
Future progress will be accelerated by establishing partnerships between:
Academic Institutions: Often lead in fundamental research, target validation, and the discovery of novel biological pathways.
Industrial Partners (Pharmaceutical/Biotech): Provide resources for large-scale screening, medicinal chemistry optimization, formal preclinical development (e.g., toxicology and pharmacokinetics), and clinical trials. nih.gov
Contract Research Organizations (CROs): Offer specialized services, such as chemical library synthesis, in vitro assays, and in vivo model testing, which can accelerate research programs.
Such collaborations foster a synergistic environment where the innovative discoveries of academia can be translated into tangible therapeutic candidates by industry, ultimately maximizing the potential of promising compounds like this compound.
Addressing Research Gaps in the Understanding of this compound's Fundamental Chemistry
The hybrid heterocyclic compound, this compound, represents a fascinating yet underexplored area of chemical research. While the constituent pyrazole and 1,2-benzoxazole (also known as benzisoxazole) rings are individually well-documented for their diverse biological activities and applications in medicinal chemistry, the fundamental chemical nature of this specific conjugate remains largely uncharacterized in publicly accessible scientific literature. mdpi.commdpi.org This significant knowledge gap presents numerous opportunities for foundational research that could unlock the full potential of this molecule and its derivatives. Addressing these gaps is crucial for establishing a solid chemical understanding upon which future applied research, such as drug discovery or materials science, can be built. nih.govnih.govnih.gov
A primary and critical research gap is the absence of a reported, optimized synthesis for this compound itself. While a synthetic route for a related derivative, 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide, has been described, it involves the oxidative cyclization of a precursor ketone oxime using diacetoxyiodobenzene. mdpi.commdpi.org This method provides a logical starting point, but its applicability to the non-phenylated and non-oxidized parent compound has not been confirmed. Research is needed to explore and establish an efficient and scalable synthetic pathway. This would involve investigating various synthetic strategies, such as the Vilsmeier-Haack reaction on intermediate hydrazones to construct the pyrazole ring followed by cyclization to form the benzoxazole moiety. wisdomlib.org
Furthermore, there is a complete lack of published data regarding the compound's spectroscopic and structural properties. Detailed characterization through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure confirmation. mdpi.comturkjps.org X-ray crystallography would provide definitive proof of its three-dimensional structure, bond lengths, and angles, offering insights into its planarity and intermolecular interactions, which are currently unknown. nih.govresearchgate.net
The reactivity, thermodynamic stability, and electronic properties of this compound are also entirely unexplored. Understanding its reactivity profile—how it behaves in the presence of various reagents such as electrophiles, nucleophiles, acids, and bases—is fundamental. For instance, studies on the N-alkylation or N-acylation of the pyrazole and piperidine (B6355638) moieties in similar heterocyclic systems demonstrate common reactive pathways that need to be investigated for this specific compound. ossila.com The thermodynamic stability under different conditions (e.g., temperature, pH) and its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical parameters that influence its potential applications. Quantum chemical calculations could provide theoretical predictions for these properties, guiding future experimental work.
To systematically address these deficiencies, a focused research program is required. The following tables outline the key research gaps and propose specific avenues for future investigation.
Table 1: Identified Research Gaps in the Fundamental Chemistry of this compound
| Area of Chemistry | Specific Research Gap | Justification for Importance |
| Synthetic Chemistry | Lack of an established and optimized synthetic route. | A reliable synthesis is the gateway to obtaining the compound for any further study. |
| Structural Chemistry | No published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). | Essential for identity confirmation and quality control of synthesized material. mdpi.com |
| No crystal structure data. | Provides definitive 3D structure, conformation, and intermolecular packing information. nih.gov | |
| Reactivity & Stability | Unknown reactivity towards common reagents (acids, bases, electrophiles, nucleophiles). | Defines the chemical behavior and potential for derivatization. |
| Lack of data on thermal and chemical stability. | Crucial for understanding handling, storage, and potential application conditions. | |
| Physicochemical Properties | Thermodynamic properties (e.g., melting point, boiling point, solubility) are not documented. | Basic physical constants are necessary for purification and formulation. mdpi.org |
| Electronic properties (HOMO/LUMO energies, dipole moment) are unknown. | Important for predicting reactivity and suitability for electronic or optical applications. |
Table 2: Proposed Future Research Directions
| Research Gap | Proposed Experimental Studies | Proposed Computational Studies | Expected Outcome |
| Synthesis | 1. Adaptation of the oxidative cyclization of ketone oximes. mdpi.org2. Exploration of multi-component reactions. nih.gov3. Development of a convergent synthesis strategy (e.g., Suzuki coupling of pre-formed heterocyclic fragments). google.com | Density Functional Theory (DFT) calculations to model reaction pathways and predict feasibility of different synthetic routes. | An efficient, scalable, and reproducible synthesis of this compound. |
| Structural Characterization | 1. Full spectroscopic analysis (¹H, ¹³C, ¹⁵N NMR; FT-IR; High-Resolution MS).2. Single-crystal X-ray diffraction analysis. researchgate.net | Prediction of NMR chemical shifts and IR vibrational frequencies to aid in spectral assignment. | Unambiguous confirmation of the chemical structure and detailed insight into its solid-state conformation. |
| Reactivity & Stability | 1. Systematic study of reactions (e.g., N-alkylation, acylation, halogenation).2. Stability studies under forced degradation conditions (acidic, basic, oxidative, photolytic, thermal). | Modeling of reaction mechanisms and transition states. Calculation of bond dissociation energies to predict reactive sites. | A comprehensive reactivity map and stability profile, enabling controlled derivatization and informing on handling and storage. |
| Physicochemical Properties | 1. Measurement of melting point, solubility in various solvents, and pKa.2. Electrochemical studies (e.g., cyclic voltammetry) to determine redox potentials. | Calculation of thermodynamic properties. Prediction of electronic properties like HOMO/LUMO energies and the electrostatic potential map. | A complete set of fundamental physicochemical data to support future research and development. |
By systematically pursuing these research avenues, the scientific community can fill the existing void in the knowledge of this compound's fundamental chemistry. This foundational work is an indispensable prerequisite for exploring its potential in applied fields and for the rational design of new functional molecules based on its unique heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)-1,2-benzoxazole derivatives, and how are their structures validated?
- Answer : A typical synthesis involves coupling piperidine-4-carboxylic acid with halogenated benzene derivatives (e.g., 1,3-difluorobenzene) under reflux conditions. Yields range from 55% to 92%, depending on substituents . Structural validation employs and NMR for functional group analysis, complemented by mass spectrometry for molecular weight confirmation. Purity is assessed via HPLC .
Q. How is the antibacterial activity of this compound derivatives evaluated in preliminary studies?
- Answer : The agar well diffusion method is used, with compounds tested at concentrations like 50 µg/well against bacterial strains (e.g., Staphylococcus aureus). Activity is quantified by inhibition zone diameter, though selectivity is often limited to specific derivatives, necessitating further SAR studies .
Q. What spectroscopic techniques are critical for characterizing benzoxazole-pyrazole hybrids?
- Answer : Key techniques include NMR (for aromatic proton environments), NMR (to identify carbonyl and heterocyclic carbons), and IR spectroscopy (for functional groups like C=N or C-O). Mass spectrometry confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking guide the design of this compound derivatives for target-specific activity?
- Answer : Docking studies with enzymes like lanosterol 14α-demethylase (PDB: 3LD6) predict binding affinities. For example, triazolo-thiadiazole derivatives show potential antifungal activity by interacting with the enzyme's active site. Software like AutoDock Vina is used, with validation via in vitro assays .
Q. What strategies resolve contradictory data in biological activity profiles of benzoxazole derivatives?
- Answer : Discrepancies (e.g., one active derivative among analogs) are addressed by:
- Structural analysis : Comparing active/inactive analogs via X-ray crystallography or DFT calculations to identify critical substituents.
- Assay optimization : Using orthogonal methods (e.g., MIC vs. time-kill assays for antibacterials) to confirm activity .
Q. How are computational methods integrated to predict the pharmacokinetic properties of benzoxazole-based compounds?
- Answer : Tools like SwissADME predict logP, solubility, and bioavailability. For instance, 3-(benzo[d]oxazol-2-yl) derivatives with logP <3 show improved blood-brain barrier penetration, relevant for CNS targets like TrkA kinase .
Q. What experimental approaches validate the antioxidant mechanisms of pyrazole-benzoxazole hybrids?
- Answer : Beyond DPPH/ABTS radical scavenging, cellular models (e.g., yeast Saccharomyces cerevisiae) assess lipid peroxidation inhibition. Compounds like FPNT (IC 10 M in DPPH) are further tested in oxidative stress-induced cell death models .
Q. How do substituent modifications on the benzoxazole core enhance allosteric modulation of receptors like M4 mAChR or GPR139?
- Answer : Introducing electron-withdrawing groups (e.g., -F) at position 6 improves binding to M4 mAChR, while bulky substituents (e.g., biphenyl) enhance GPR139 antagonism. Radioligand displacement assays (e.g., -NMS for mAChR) quantify affinity .
Methodological Guidance Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
| Parameter | Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling reagent | POCl, DMF (Vilsmeier-Haack) | 70–92% | |
| Solvent system | Toluene, reflux | 55–85% | |
| Purification method | Column chromatography (SiO) | >95% purity |
Table 2 : Biological Assays for Benzoxazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
